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molecular formula C14H20OSi B8367173 ((4-(2-Methoxyethyl)phenyl)ethynyl)trimethylsilane

((4-(2-Methoxyethyl)phenyl)ethynyl)trimethylsilane

Cat. No. B8367173
M. Wt: 232.39 g/mol
InChI Key: LROLCLLVCOJPAP-UHFFFAOYSA-N
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Patent
US08697739B2

Procedure details

Ethynyltrimethylsilane (3.42 g, 34.9 mmol) was added via syringe to a mixture of 1-bromo-4-(2-methoxyethyl)benzene (5 g, 23.25 mmol), bis(triphenylphosphine)palladium dichloride (0.326 g, 0.465 mmol), triphenylphosphine (0.305 g, 1.162 mmol) and copper(I) iodide (0.089 g, 0.465 mmol) in piperidine (25 mL). The mixture was heated to 100° C. for 1 h under a nitrogen atmosphere, then cooled and concentrated under vacuum. The residue was taken up in ethyl acetate (70 mL), filtered and concentrated to give the crude product that was then purified by flash chromatography on silica gel (ISCO 120 g column, 0-20% ethyl acetate in n-heptane as the eluent). Product (4.36 g) was obtained as a brown oil (MS: (M+H)+=233.3).
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.326 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.089 g
Type
catalyst
Reaction Step One
Quantity
0.305 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Si:3]([CH3:6])([CH3:5])[CH3:4])#[CH:2].Br[C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][O:16][CH3:17])=[CH:10][CH:9]=1>N1CCCCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:17][O:16][CH2:15][CH2:14][C:11]1[CH:12]=[CH:13][C:8]([C:2]#[C:1][Si:3]([CH3:6])([CH3:5])[CH3:4])=[CH:9][CH:10]=1 |^1:26,45|

Inputs

Step One
Name
Quantity
3.42 g
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCOC
Name
Quantity
25 mL
Type
solvent
Smiles
N1CCCCC1
Name
Quantity
0.326 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
0.089 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.305 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product that
CUSTOM
Type
CUSTOM
Details
was then purified by flash chromatography on silica gel (ISCO 120 g column, 0-20% ethyl acetate in n-heptane as the eluent)

Outcomes

Product
Name
Type
product
Smiles
COCCC1=CC=C(C=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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